molecular formula C17H17ClN2OS B11550251 (4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide

Cat. No.: B11550251
M. Wt: 332.8 g/mol
InChI Key: UPEKHTCNHPKAAL-VXLYETTFSA-N
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Description

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of benzylsulfanyl and benzylidene groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chloro-benzylsulfanyl-acetic acid: This can be achieved by reacting 4-chlorobenzyl chloride with thioglycolic acid under basic conditions.

    Formation of 4-Methyl-benzylidene-hydrazide: This intermediate is synthesized by reacting 4-methylbenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the two intermediates under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with comparable structural features.

Uniqueness

(4-Chloro-benzylsulfanyl)-acetic acid (4-methyl-benzylidene)-hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2OS/c1-13-2-4-14(5-3-13)10-19-20-17(21)12-22-11-15-6-8-16(18)9-7-15/h2-10H,11-12H2,1H3,(H,20,21)/b19-10+

InChI Key

UPEKHTCNHPKAAL-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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